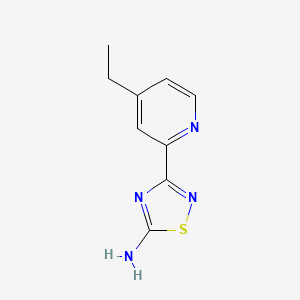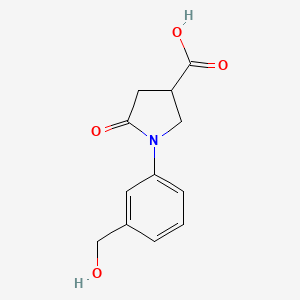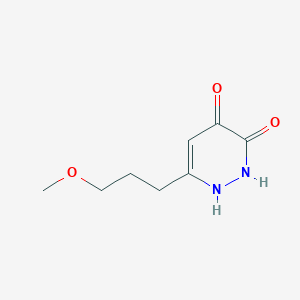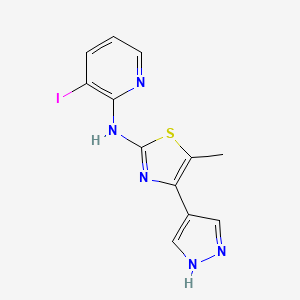![molecular formula C30H46BF B13887075 Fluorobis[2,4,6-tri(propan-2-yl)phenyl]borane CAS No. 118513-79-4](/img/structure/B13887075.png)
Fluorobis[2,4,6-tri(propan-2-yl)phenyl]borane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluorobis(2,4,6-triisopropylphenyl)borane is an organoboron compound with the chemical formula C30H46BF. This compound is known for its unique structure, where a boron atom is bonded to a fluorine atom and two 2,4,6-triisopropylphenyl groups. It is a white to light yellow crystalline solid that is soluble in organic solvents like acetone and ether .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Fluorobis(2,4,6-triisopropylphenyl)borane can be synthesized through a reaction involving boron trihalides and triisopropylphenyl derivatives. One common method involves the reaction of boron trifluoride with 2,4,6-triisopropylphenyl lithium in an inert atmosphere. The reaction is typically carried out in a solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of fluorobis(2,4,6-triisopropylphenyl)borane follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Fluorobis(2,4,6-triisopropylphenyl)borane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or boronates.
Reduction: It can be reduced to form borohydrides.
Substitution: The fluorine atom can be substituted with other nucleophiles like hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as alcohols or amines are used under mild conditions.
Major Products
Oxidation: Boronic acids or boronates.
Reduction: Borohydrides.
Substitution: Alkoxy or amino derivatives.
Applications De Recherche Scientifique
Fluorobis(2,4,6-triisopropylphenyl)borane has a wide range of applications in scientific research:
Biology: It is used in the synthesis of biologically active molecules and as a probe in biochemical assays.
Industry: It is used in the production of advanced materials and as a catalyst in polymerization reactions.
Mécanisme D'action
The mechanism of action of fluorobis(2,4,6-triisopropylphenyl)borane involves its ability to act as a Lewis acid, accepting electron pairs from other molecules. This property makes it an effective catalyst in various chemical reactions, including the Suzuki-Miyaura coupling. The boron atom in the compound interacts with palladium catalysts, facilitating the formation of carbon-carbon bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2,4,6-triisopropylphenyl)borane: Similar in structure but lacks the fluorine atom.
Fluorobis(2,4,6-trimethylphenyl)borane: Similar but with methyl groups instead of isopropyl groups.
Uniqueness
Fluorobis(2,4,6-triisopropylphenyl)borane is unique due to its bulky isopropyl groups, which provide steric hindrance and enhance its stability. This makes it particularly useful in reactions requiring high selectivity and stability .
Propriétés
Numéro CAS |
118513-79-4 |
|---|---|
Formule moléculaire |
C30H46BF |
Poids moléculaire |
436.5 g/mol |
Nom IUPAC |
fluoro-bis[2,4,6-tri(propan-2-yl)phenyl]borane |
InChI |
InChI=1S/C30H46BF/c1-17(2)23-13-25(19(5)6)29(26(14-23)20(7)8)31(32)30-27(21(9)10)15-24(18(3)4)16-28(30)22(11)12/h13-22H,1-12H3 |
Clé InChI |
JEIYBMXNOPIIOP-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C)(C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine-7-carboxylic acid](/img/structure/B13886996.png)


![6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13887003.png)


![N-[5-Amino-1-(5-O-phosphonopentofuranosyl)-1H-imidazole-4-carbonyl]aspartic acid](/img/structure/B13887032.png)
![(1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane;hydrochloride](/img/structure/B13887034.png)

![4,7-dihydroxy-6-(hydroxymethyl)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one](/img/structure/B13887046.png)

![[3,4,6-Triacetyloxy-5-(3,4,5-triacetyloxy-6-methyloxan-2-yl)oxyoxan-2-yl]methyl acetate](/img/structure/B13887063.png)


